4-{[methyl(propan-2-yl)amino]methyl}benzoic acid
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Description
“4-{[methyl(propan-2-yl)amino]methyl}benzoic acid” is a chemical compound . It is a derivative of benzoic acid with a methyl group and an isopropyl group attached to the nitrogen atom of the amino group.
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula C12H17NO2 . The InChI code for this compound is 1S/C11H15NO2.ClH/c1-8(2)12(3)10-6-4-9(5-7-10)11(13)14;/h4-8H,1-3H3,(H,13,14);1H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 229.71 . It is a powder at room temperature .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-{[methyl(propan-2-yl)amino]methyl}benzoic acid involves the reaction of 4-carboxybenzaldehyde with methylpropan-2-ylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "4-carboxybenzaldehyde", "methylpropan-2-ylamine", "sodium borohydride", "methanol", "water" ], "Reaction": [ "Step 1: Dissolve 4-carboxybenzaldehyde (1.0 equiv) and methylpropan-2-ylamine (1.2 equiv) in methanol and stir at room temperature for 24 hours.", "Step 2: Add sodium borohydride (1.5 equiv) to the reaction mixture and stir for an additional 24 hours.", "Step 3: Quench the reaction by adding water and extract the product with ethyl acetate.", "Step 4: Purify the product by recrystallization from ethanol." ] } | |
CAS No. |
1040333-66-1 |
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
4-[[methyl(propan-2-yl)amino]methyl]benzoic acid |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13(3)8-10-4-6-11(7-5-10)12(14)15/h4-7,9H,8H2,1-3H3,(H,14,15) |
InChI Key |
HELQEAWPHQKLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
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